

Teloidine: Structural Architectures, Physicochemical Profiling, and Synthetic Pathways

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Teloidine
CAS No.:	575-62-2
Cat. No.:	B13421676

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Executive Summary

Teloidine (6,7-dihydroxytropine) is a polyhydroxylated tropane alkaloid primarily identified in the root systems of Solanaceous plants, specifically within the *Datura*, *Brugmansia*, and *Duboisia* genera.^{[1][2]} Chemically defined as 3

,6

,7

-trihydroxytropine, it serves as the metabolic core for the ester alkaloid **meteloidine** (3-tigloyl**teloidine**). Unlike its potent congeners scopolamine and hyoscyamine, **teloidine** itself exhibits negligible pharmacological activity, acting instead as a hydrophilic biosynthetic intermediate.

This technical guide provides a rigorous analysis of **teloidine**'s stereochemical configuration, physicochemical constants, and synthetic methodologies, designed for researchers in natural product chemistry and medicinal synthesis.

Chemical Structure and Stereochemistry[3]

The pharmacological inertness of **teloidine**, contrasted with the high potency of scopolamine, is dictated by its specific stereochemical architecture. The molecule is a tropane (8-azabicyclo[3.2.1]octane) derivative functionalized with three hydroxyl groups.

Stereochemical Configuration

The definitive configuration of **teloidine** is 3

,6

,7

-trihydroxytropane.

- C3 Position (Endo/

): The hydroxyl group at C3 is in the

(endo) orientation, trans to the nitrogen bridge. This matches the configuration of tropine.

- C6 & C7 Positions (Exo/

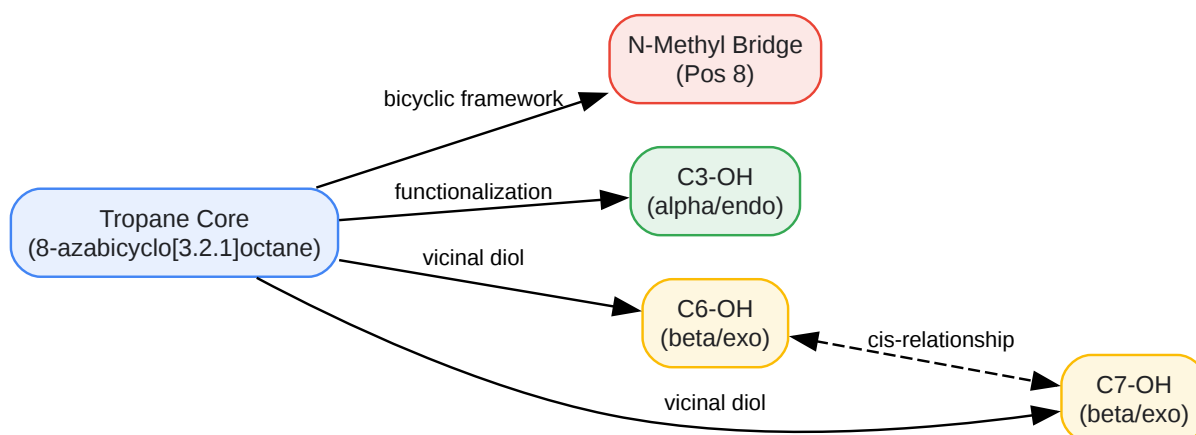
): The vicinal diol system at C6 and C7 adopts the

(exo) orientation, cis to the nitrogen bridge. This cis-diol arrangement is crucial for its metabolic relationship to scopolamine (which contains a 6,7-

-epoxide).

Structural Visualization

The following diagram illustrates the connectivity and stereochemical relationships within the **teloidine** molecule.



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Caption: Structural logic of **Teloidine** showing the tropane core and specific stereochemical functionalization.

Physicochemical Profiling

Teloidine is a crystalline solid with high polarity due to its three hydroxyl groups. It is significantly more water-soluble than mono-hydroxylated tropanes like tropine.

Property	Value	Notes
Chemical Formula	C	
	H	
	NO	
Molecular Weight	173.21 g/mol	
IUPAC Name	(1R,3r,5S,6r,7r)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol	Stereodescriptors confirm exo/endo assignments.[3][4]
Melting Point	168–169 °C	Anhydrous form; crystallizes with 1 H O from moist solvents.
Solubility	High: H	
	O, Ethanol, CHCl	Hydrophilicity limits extraction with non-polar solvents.
	Low: Ether, Benzene	
pKa	~9.5–10.0	Typical for tropane nitrogen; precise experimental values vary by solvent.
Appearance	Crystalline Needles	Typically recrystallized from acetone/water.

Derivatives for Identification:

- Hydrochloride: mp > 300 °C (Prisms)
- Hydrobromide: mp 295 °C (Hexagonal plates)
- Aurichloride: mp 225 °C (Characteristic identification salt)

Synthetic and Biosynthetic Pathways

Understanding the origin of **teloidine** requires examining both its natural biosynthesis in *Datura* and its total chemical synthesis via the Robinson-Schöpf condensation.

Biosynthetic Pathway

In Solanaceous plants, **teloidine** is not a degradation product but a precursor. The pathway involves the stepwise hydroxylation of the tropane ring.

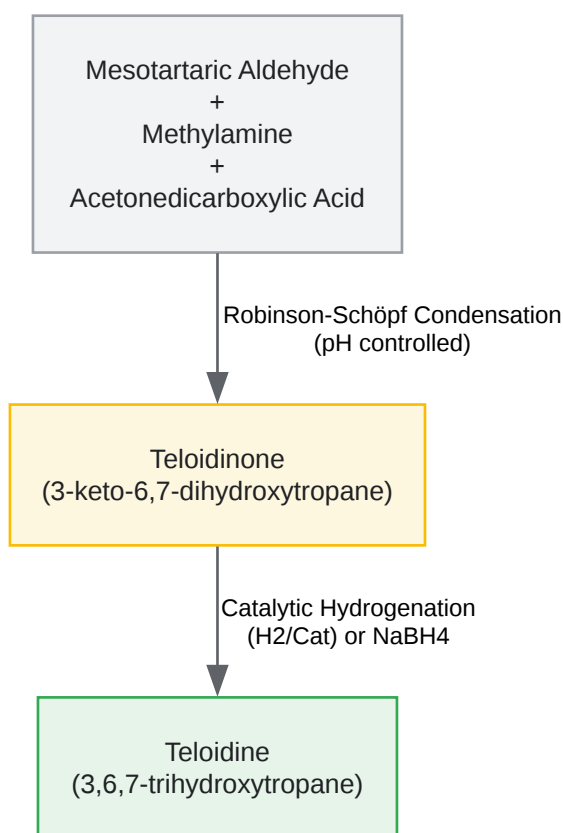
- Tropinone is reduced to Tropine.
- Tropine undergoes hydroxylation (likely via a 6,7-dehydrotropine intermediate) to form **Teloidine**.
- **Teloidine** is esterified with tiglic acid to form **Meteloidine**.^[5]

Chemical Synthesis (Robinson-Schöpf Protocol)

The classic synthesis of **teloidine** mimics the biosynthetic logic using a biomimetic condensation, followed by stereoselective reduction.

Protocol Summary:

- Condensation: Reaction of mesotartaric aldehyde (provides the C6/C7 diol motif), methylamine, and acetonedicarboxylic acid.^[6]
- Intermediate: Formation of Teloidinone (3-keto-6,7-dihydroxytropane).
- Reduction: Catalytic hydrogenation or hydride reduction of Teloidinone yields **Teloidine**.



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Caption: Synthetic route to **Teloidine** via Teloidinone intermediate.

Analytical Protocols

NMR Spectroscopy Expectations

Due to the symmetry of the tropane core (if achiral meso-form) or specific substitution patterns, NMR is the primary tool for confirmation.

- H NMR (D
O or CDCl
):
 - H3 (Methine): Triplet or multiplet around
3.8–4.2 ppm.

- H6/H7 (Methines): Signals around 4.0–4.5 ppm. The coupling constants () between H6/H7 and H5/H1 differentiate the exo () configuration.
- N-CH : Singlet approx 2.3–2.5 ppm.
- C NMR:
 - C3: ~60–65 ppm.
 - C6/C7: ~70–75 ppm (shifted downfield due to -OH).
 - Bridgehead (C1/C5): ~65–70 ppm.

Mass Spectrometry

- Fragmentation: Electron Impact (EI) MS typically shows a molecular ion at m/z 173.
- Base Peak: Often observed at m/z 94-96 (N-methyl pyrrolidine fragments) or loss of water fragments ().

Pharmacological Context

While **teloidine** itself is frequently cited as "physiologically inactive," this refers to its lack of potent anticholinergic toxicity compared to atropine.

- Structure-Activity Relationship (SAR): The absence of an ester moiety at C3 (tropic or tiglic acid) removes the necessary pharmacophore for high-affinity binding to muscarinic acetylcholine receptors.

- Metabolic Role: It acts as the hydrophilic scaffold. The biological activity is "activated" only upon esterification to **meteloidine** (mild activity) or conversion to scopolamine (via epoxide formation and esterification).

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- To cite this document: BenchChem. [Teloidine: Structural Architectures, Physicochemical Profiling, and Synthetic Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13421676/docs#teloidine-structural-architectures-physicochemical-profiling-and-synthetic-pathways\]](https://www.benchchem.com/product/b13421676/docs#teloidine-structural-architectures-physicochemical-profiling-and-synthetic-pathways)

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